psbS protein

Structural Biology Membrane Proteins X-ray Crystallography

The PsbS protein (Photosystem II Subunit S), identified by CAS 149255-48-1, is a critical sensor and regulator of non-photochemical quenching (NPQ), the primary photoprotective mechanism in higher plants that dissipates excess light energy as heat. It is a 22 kDa thylakoid membrane protein belonging to the light-harvesting complex (LHC) superfamily , yet its function is unique: unlike other LHC members which primarily harvest light, PsbS is a dedicated stress sensor that responds to lumen acidification under high light to trigger energy dissipation.

Molecular Formula C14H21NO5S
Molecular Weight 0
CAS No. 149255-48-1
Cat. No. B1174885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepsbS protein
CAS149255-48-1
Molecular FormulaC14H21NO5S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PsbS Protein (CAS 149255-48-1) Procurement & Selection Guide for Plant Photoprotection Research


The PsbS protein (Photosystem II Subunit S), identified by CAS 149255-48-1, is a critical sensor and regulator of non-photochemical quenching (NPQ), the primary photoprotective mechanism in higher plants that dissipates excess light energy as heat [1]. It is a 22 kDa thylakoid membrane protein belonging to the light-harvesting complex (LHC) superfamily [2], yet its function is unique: unlike other LHC members which primarily harvest light, PsbS is a dedicated stress sensor that responds to lumen acidification under high light to trigger energy dissipation [1]. This functional specialization makes PsbS a key target for basic research into photosynthetic regulation and for applied engineering of crop light-use and water-use efficiency [3]. This guide provides quantitative, comparative evidence to support informed procurement and experimental selection of PsbS over alternative photoprotection-related proteins or systems.

Why PsbS Protein Cannot Be Functionally Substituted by Other NPQ Regulators or LHC Proteins


Generic substitution of PsbS with other photoprotective proteins or NPQ regulators is functionally invalid due to its unique combination of pH-sensing mechanism, structural characteristics, and specific interaction with the photosynthetic antenna. PsbS is a non-canonical member of the LHC superfamily that lacks pigment-binding sites and acts solely as a pH sensor and structural organizer [1]. Its function is fundamentally distinct from enzymes of the xanthophyll cycle (e.g., violaxanthin de-epoxidase, VDE), which modulate NPQ through carotenoid conversion [2]. Furthermore, genetic deletion of PsbS (the npq4 mutant) results in complete ablation of rapidly inducible qE-type NPQ, a phenotype not rescued by the presence of other LHC proteins or xanthophylls [3]. Even within the LHC superfamily, proteins like LHCII or CP29 cannot substitute for PsbS, as they lack the specific lumen-exposed glutamate residues (E122/E226) that serve as the primary pH-sensing protonation sites [1]. Consequently, experiments requiring controlled NPQ dynamics, pH-dependent quenching, or specific protein-protein interactions within the thylakoid membrane necessitate the use of authentic PsbS protein or validated PsbS-specific tools, rather than generic alternatives.

Quantitative Differentiation Evidence for PsbS Protein: Comparator-Based Performance Data


Structural Uniqueness vs. LHC Superfamily Members: Non-Canonical Pigment-Binding

PsbS adopts a unique folding pattern distinct from other members of the light-harvesting complex (LHC) superfamily, including LHCII and CP29. The crystal structure (PDB: 4RI2) reveals that PsbS is a non-canonical pigment-binding protein; its compact four-helix structure leaves no internal space for pigment-binding sites, in stark contrast to canonical LHC proteins which possess well-defined pigment-binding pockets [1]. This structural difference is fundamental: PsbS functions purely as a pH sensor and structural organizer, not as a light-harvester, which directly informs experimental design for studies requiring separation of light-harvesting and photoprotective functions.

Structural Biology Membrane Proteins X-ray Crystallography

pH-Sensing Mechanism: PsbS Glutamate Residues vs. VDE Activation

The pH-sensing mechanism of PsbS is mediated by two conserved, lumen-exposed glutamate residues (E122 and E226 in Arabidopsis). This is fundamentally distinct from the pH-dependent activation of violaxanthin de-epoxidase (VDE), which converts violaxanthin to zeaxanthin. Mutation of both glutamates (E122Q/E226Q) abolishes rapidly inducible qE-type NPQ, resulting in chlorophyll fluorescence lifetime components indistinguishable from the psbS deletion mutant npq4-1 [1]. Crucially, this mutation does not affect xanthophyll cycle pigment conversion or pool size, demonstrating that PsbS operates independently of VDE-mediated carotenoid changes [1]. The double mutant also loses DCCD binding and the characteristic ΔA535 leaf absorbance change associated with qE [1].

pH Sensing NPQ Site-Directed Mutagenesis qE

NPQ Kinetics: PsbS Overexpression vs. Zeaxanthin Accumulation

Overexpression of PsbS and accumulation of zeaxanthin both enhance the rate of NPQ formation, but they exert antagonistic effects on NPQ relaxation kinetics. In Arabidopsis, overexpression of PsbS (L17 line) increases both the rate of NPQ formation and the rate of NPQ relaxation in the dark [1]. In contrast, zeaxanthin (accumulated via VDE activity or present in npq1 mutant) decreases the rate of NPQ relaxation, prolonging the quenched state [1]. The effect of PsbS on relaxation kinetics is independent of zeaxanthin, as demonstrated in npq1/L17 double mutants [1]. The ΔA535 signal, which monitors LHC antenna conformational changes, shows identical kinetic differences, confirming distinct regulatory functions [1].

NPQ Kinetics Overexpression Zeaxanthin Crop Improvement

NPQ Dynamics Modulation: P132A Mutation vs. Other PsbS Variants

The P132 residue in Arabidopsis PsbS plays a critical role in NPQ dynamics. The P132A substitution causes rapid NPQ induction even under low light and significantly reduces the rate of NPQ relaxation in the dark [1]. In contrast, mutations at adjacent residues (P126A, E131A, L133A) do not exhibit this altered phenotype [1]. Furthermore, the P132A mutation in combination with protonation-site mutations (E122Q/E226Q) partially restores NPQ induction in the absence of protonation, indicating that the structural features of PsbS (specifically dimer stability) can independently influence NPQ [1]. This suggests that P132 is a key determinant of PsbS functional state transitions (dimer-monomer equilibrium) [1].

Mutagenesis NPQ Dynamics Structure-Function Protein Engineering

In Vitro Reconstitution: PsbS-Induced LHCII Quenching vs. pH Alone

In a minimal in vitro system using proteoliposomes of thylakoid lipids, reconstituted functional PsbS induces strong quenching of trimeric LHCII fluorescence in a pH-dependent manner. The fluorescence yield of native trimeric LHCII was lowered by PsbS by 50% at neutral pH and by an additional 25% upon lowering the pH to 4.5, resulting in a total quenching of approximately 75% compared to LHCII alone [1]. Crucially, this acid-induced fluorescence reduction was completely reversed by the addition of DCCD (N,N'-dicyclohexylcarbodiimide), an inhibitor of protein protonation, confirming that the effect is specifically mediated by PsbS protonation sites [1]. This system demonstrates that PsbS is necessary and sufficient to induce pH-dependent LHCII quenching, independent of other thylakoid components.

Proteoliposomes In Vitro Reconstitution LHCII Fluorescence Quenching

Water-Use Efficiency: PsbS Overexpression vs. Wild-Type Plants

Overexpression of PsbS in plants leads to a significant and quantifiable increase in water-use efficiency (WUE) without compromising photosynthetic efficiency. Field trials with PsbS-overexpressing tobacco demonstrated a 25% reduction in water loss per unit of CO₂ fixed compared to wild-type plants [1]. This effect is attributed to reduced stomatal conductance triggered by PsbS-mediated alterations in photosynthetic redox signaling [1]. The phenotype is robust: independent studies report whole-plant water consumption reductions ranging from 4% to 30% depending on growth conditions, with drought conditions showing an 11% reduction in water loss per CO₂ fixed without significant impact on plant size [2]. This is a direct, quantifiable advantage for agricultural applications where water availability is limiting.

Water-Use Efficiency Crop Engineering Stomatal Conductance Biotechnology

Optimal Research and Industrial Application Scenarios for PsbS Protein


Mechanistic Studies of pH-Dependent qE-Type NPQ

Researchers investigating the specific molecular mechanisms of qE, the rapidly inducible component of NPQ, must use PsbS protein or validated PsbS-specific tools. As demonstrated by the complete ablation of qE in the E122Q/E226Q double mutant (indistinguishable from npq4-1 deletion mutant), PsbS is the unique, non-redundant pH sensor for this process [1]. Neither other LHC proteins nor VDE-mediated zeaxanthin accumulation can rescue qE in the absence of functional PsbS. Applications include site-directed mutagenesis studies of protonation sites, DCCD-binding assays, and ΔA535 measurements to monitor LHC antenna conformational changes [1].

In Vitro Reconstitution and Biophysical Characterization of NPQ Components

For biophysical studies requiring a minimal, controllable system to dissect PsbS-LHCII interactions, the in vitro proteoliposome reconstitution system is essential. Refolded, functional PsbS induces robust, pH-dependent fluorescence quenching of LHCII, achieving ~75% total quenching (50% at neutral pH + 25% at pH 4.5) [2]. This effect is fully reversible by DCCD, confirming specificity. This system is ideal for ultrafast time-resolved fluorescence spectroscopy, protein-protein interaction mapping, and screening of small-molecule modulators of NPQ [2].

Crop Engineering for Improved Water-Use Efficiency (WUE)

Agricultural biotechnology programs targeting drought tolerance and WUE should prioritize PsbS overexpression strategies. Field data demonstrate a robust 25% average reduction in water loss per CO₂ fixed in PsbS-overexpressing tobacco, with conserved photosynthetic efficiency [3]. This phenotype is patent-protected (U.S. Patent 12,054,727 B2) and validated across multiple species, providing a clear intellectual property and commercial pathway for developing water-efficient crops [3]. The effect is specific to PsbS and not achieved by other NPQ regulators alone.

Protein Engineering for Tuning NPQ Dynamics

For studies aimed at engineering plants with optimized NPQ kinetics for fluctuating light environments, specific PsbS variants offer precise control. The P132A mutation, for example, confers rapid NPQ induction under low light and slowed relaxation, while adjacent mutations (P126A, E131A, L133A) do not alter kinetics [4]. This specificity allows researchers to design PsbS mutants with predictable effects on NPQ dynamics, providing a toolkit for testing hypotheses about the relationship between NPQ relaxation speed and photosynthetic efficiency in field conditions [4].

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